N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide
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Overview
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide is a complex organic compound that features a benzimidazole moiety linked to an imidazolidinone structure through an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Benzimidazole to the Acetamide: This step involves the reaction of the benzimidazole with chloroacetyl chloride to form a chloroacetamide intermediate.
Formation of the Imidazolidinone Ring: The final step involves the reaction of the chloroacetamide intermediate with 3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and imidazolidinone moieties.
Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzimidazole and imidazolidinone derivatives.
Biology
Biologically, N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and infectious diseases.
Medicine
In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific molecular pathways involved in tumor growth.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes. It binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the biological pathways they regulate. This inhibition can lead to the suppression of tumor growth or the inhibition of microbial proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Imidazolidinone Derivatives: Compounds such as thiazolidinediones, which are used in the treatment of diabetes.
Uniqueness
What sets N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide apart is its dual functionality, combining the properties of both benzimidazole and imidazolidinone moieties. This dual functionality enhances its potential as a versatile therapeutic agent with multiple modes of action.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c26-19(21-10-18-22-14-3-1-2-4-15(14)23-18)11-24-7-8-25(20(24)27)13-5-6-16-17(9-13)29-12-28-16/h1-6,9H,7-8,10-12H2,(H,21,26)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWAVOHDWDKTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC2=NC3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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